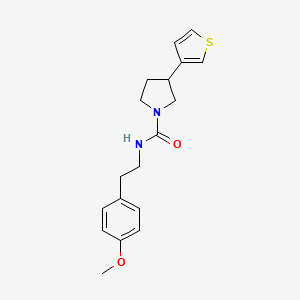

![molecular formula C9H9BrN2O B2526578 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine CAS No. 1935006-84-0](/img/structure/B2526578.png)

5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is a useful research compound. Its molecular formula is C9H9BrN2O and its molecular weight is 241.088. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemotherapeutic Potential

5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine derivatives exhibit significant activity against infections and diseases. Notably, derivatives such as 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-(4-X-phenyl)-N,N-dimethyl-2-prope n-1-amine have shown remarkable activity against Trypanosoma cruzi infection, indicating potential as chemotherapeutic agents for Chagas' disease (Pereira, Castro, & Durán, 1998).

Metabolic Studies

Metabolic studies of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have revealed complex metabolic pathways in animal models. The formation of various metabolites suggests intricate biochemical processes, hinting at the potential metabolic pathways that this compound derivatives might undergo (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Carcinogenic Activity

Derivatives of related compounds have been studied for their carcinogenic potential. For example, derivatives of 7,12-dimethylbenz[a]anthracene with substitutions in the 'A' ring have shown varying levels of skin carcinogenic activity. This could provide a comparative framework for understanding the carcinogenic potential of this compound derivatives (Lijinsky, Manning, & Andrews, 1983).

Neuropharmacology

Research on the N-methyl derivatives of certain serotonin agonists, like 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB), could provide insights into the neuropharmacological properties of similar compounds, including this compound derivatives. These studies focus on the affinity of these compounds for central serotonin receptors and their behavioral effects (Glennon, Titeler, Seggel, & Lyon, 1987).

Behavioral and Endocrine Research

The role of certain compounds in modulating behavioral and endocrine systems has been investigated, for example, in models of binge eating in rats. These studies explore the effects of compounds on orexin receptors and their potential in treating compulsive eating disorders (Piccoli et al., 2012).

Drug Delivery Systems

Innovative drug delivery systems, such as ionic liquid-based microemulsion formulations for dermal delivery, have been explored. These systems aim to enhance the solubility and permeability of drugs, improving their therapeutic efficacy. Such research can provide insights into novel delivery systems for this compound derivatives (Goindi, Arora, Kumar, & Puri, 2014).

Future Directions

In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of enormous significance . Therefore, it is always imperative to develop new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is the protein known as Tripartite Motif Containing 24 (TRIM24). TRIM24 is recognized as an epigenetic reader of acetylated Histone H3 Lysine 23 (H3K23ac) and is closely associated with the occurrence or development of several cancers .

Mode of Action

This compound acts as an effective and selective inhibitor of the bromodomain of TRIM24 . By inhibiting the bromodomain, the compound disrupts the interaction between TRIM24 and acetylated H3K23, thereby altering the epigenetic regulation of gene expression.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of cancer cell growth and proliferation. By inhibiting TRIM24, the compound can potentially suppress the growth of cancer cells and exhibit anti-cancer activity .

Properties

IUPAC Name |

5-bromo-N,N-dimethyl-1,2-benzoxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12(2)9-7-5-6(10)3-4-8(7)13-11-9/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYDVFAYPXGHTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NOC2=C1C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

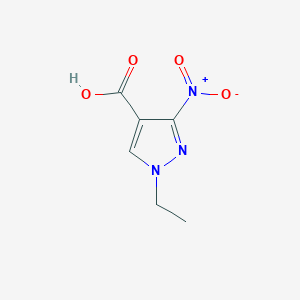

![Methyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2526495.png)

![2-chloro-N-[(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethyl]propanamide](/img/structure/B2526497.png)

![4-tert-butyl-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2526501.png)

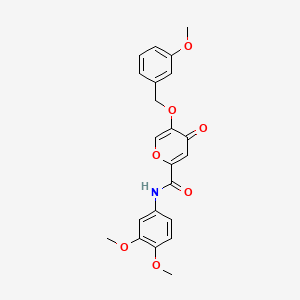

![[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2526504.png)

![3-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid](/img/structure/B2526506.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2526512.png)

![6-(3-methoxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2526515.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-N-(3-{6,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)acetamide](/img/structure/B2526516.png)

![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole](/img/structure/B2526517.png)

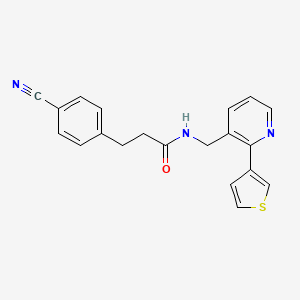

![3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2526518.png)